Miridesap

Descripción general

Descripción

Miridesap is a drug that has been used in trials for the prevention of HIV and treatment of AL amyloidosis . It’s being studied as a potential treatment for Alzheimer’s disease, with the aim of slowing down the disease’s progression .

Synthesis Analysis

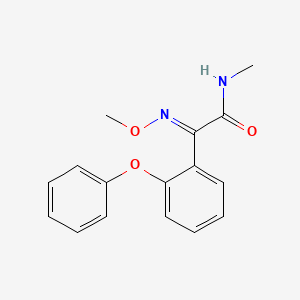

Miridesap is a depleter of serum amyloid P component (SAP) and forms an essential component of a novel approach to remove systemic amyloid deposits . The drug has been developed by Professor Sir Mark Pepys at UCL Medicine .Molecular Structure Analysis

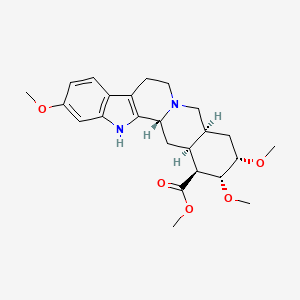

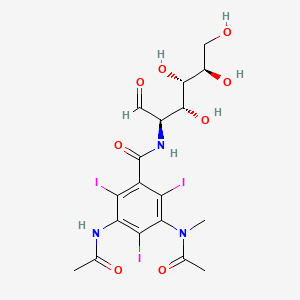

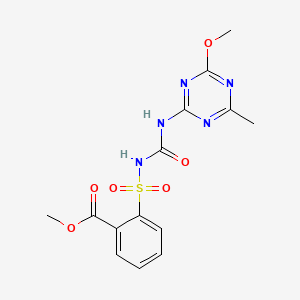

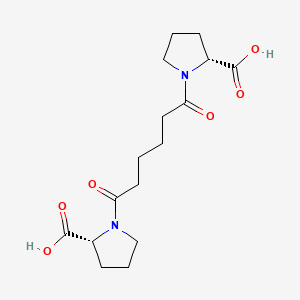

Miridesap belongs to the class of organic compounds known as n-acyl-alpha amino acids. These are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom . The molecular formula of Miridesap is C16H24N2O6 .Chemical Reactions Analysis

Miridesap works by depleting circulating serum amyloid P (SAP) and dezamizumab (an anti-SAP monoclonal antibody) targets SAP on amyloid deposits, triggering amyloid removal .Physical And Chemical Properties Analysis

Miridesap is highly soluble and stable in simulated gastric and intestinal fluids, stable in intestinal microsomes, and permeable in Madine Darby Canine Kidney type II cells .Aplicaciones Científicas De Investigación

Novel Approaches in Systemic Amyloidosis Treatment

Miridesap has been a subject of interest in the treatment of systemic amyloidosis. Richards et al. (2019) explored an orally bioavailable pro-drug of miridesap, aiming to improve its low oral bioavailability which necessitated parenteral administration. This development forms part of a novel approach to remove systemic amyloid deposits (Richards et al., 2019).

In another study by Richards et al. (2018), it was found that repeat cycles of miridesap, used to deplete circulating serum amyloid P component (SAP), followed by the anti-SAP antibody, dezamizumab, could clear visceral amyloid deposits in patients with systemic amyloidosis. This research suggested a potential improvement in the management and outcome for patients with this condition (Richards et al., 2018).

Pharmacokinetics and Safety Profiles

A phase 1 study by Ino et al. (2019) characterized the safety, tolerability, pharmacokinetics, and pharmacodynamics of miridesap following intravenous infusion in healthy Japanese men. The study reported no treatment-related adverse events, highlighting the potential safety of miridesap in clinical applications (Ino et al., 2019).

Mecanismo De Acción

Target of Action

Miridesap, also known as CPHPC, primarily targets the Serum Amyloid P component (SAP) . SAP is a glycoprotein that is universally found in amyloid deposits, a characteristic of several diseases . By targeting SAP, Miridesap plays a crucial role in the treatment of conditions like systemic amyloidosis .

Mode of Action

Miridesap operates by binding to circulating SAP, forming complexes . These complexes are then rapidly cleared in the liver . This process results in the depletion of SAP, both in the bloodstream and in amyloid deposits . The removal of SAP from amyloid deposits is further facilitated by Dezamizumab, an anti-SAP monoclonal antibody .

Biochemical Pathways

The primary biochemical pathway affected by Miridesap involves the interaction and clearance of SAP. SAP is a normal component of blood plasma and is also present in all types of amyloid deposits . By depleting SAP, Miridesap disrupts the formation and persistence of these deposits .

Pharmacokinetics

The pharmacokinetics of Miridesap involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that Miridesap forms complexes with SAP that are rapidly cleared in the liver

Result of Action

The primary result of Miridesap’s action is the depletion of SAP from the bloodstream and amyloid deposits . This can lead to the removal of amyloid from various organs, as observed in some clinical trials . In a phase 2 study, no appreciable or consistent reduction in left ventricular mass nor improvement in cardiac function was observed in patients with cardiac amyloidosis .

Action Environment

The action of Miridesap can be influenced by various environmental factors. For instance, its oral bioavailability is low, necessitating parenteral administration . Additionally, the efficacy of Miridesap may be influenced by the accessibility of its target, SAP, in different tissues

Safety and Hazards

Propiedades

IUPAC Name |

(2R)-1-[6-[(2R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O6/c19-13(17-9-3-5-11(17)15(21)22)7-1-2-8-14(20)18-10-4-6-12(18)16(23)24/h11-12H,1-10H2,(H,21,22)(H,23,24)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLAWYIBLZNRFZ-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)CCCCC(=O)N2CCC[C@@H]2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176996 | |

| Record name | Miridesap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Miridesap | |

CAS RN |

224624-80-0 | |

| Record name | CPHPC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224624-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miridesap [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224624800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miridesap | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Miridesap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-1-[6-[R-2-CARBOXY-PYRROLIDIN-1-YL]-6-OXO-HEXANOYL] PYRROLIDINE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRIDESAP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO97N24A47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of CPHPC (Miridesap)?

A1: CPHPC (Miridesap) is a small molecule drug designed to specifically target serum amyloid P component (SAP). [, , ] It achieves this by cross-linking pairs of SAP pentamers in the bloodstream, forming decameric complexes. [, ] These complexes are then rapidly cleared from the circulation, effectively depleting serum SAP levels. [, , ]

Q2: Why is depleting serum amyloid P component (SAP) therapeutically relevant?

A2: SAP is a universal constituent of amyloid deposits, which are pathological protein aggregates implicated in various diseases, including systemic amyloidosis and Alzheimer's disease. [, , , , , ] SAP is believed to contribute to amyloid formation and persistence, potentially exacerbating disease progression. [, , ] Therefore, depleting SAP is a promising therapeutic strategy for these conditions.

Q3: What is the significance of CPHPC's ability to deplete SAP from the cerebrospinal fluid (CSF)?

A3: CPHPC's ability to reduce SAP levels in the CSF is particularly important for its potential application in treating neurodegenerative diseases like Alzheimer's disease. [, , ] The presence of SAP in the brain is associated with amyloid plaques and neurofibrillary tangles, hallmark lesions of Alzheimer's disease. [, ]

Q4: Has CPHPC demonstrated efficacy in removing amyloid deposits in preclinical or clinical settings?

A4: Yes, preclinical studies in mouse models of Alzheimer's disease have shown that CPHPC administration leads to the removal of human SAP from both intracerebral and cerebrovascular amyloid deposits. [] This finding provided crucial validation for the subsequent "Depletion of Serum Amyloid P component in Alzheimer's disease (DESPIAD)" clinical trial. [] Furthermore, clinical trials have demonstrated that CPHPC, in conjunction with the anti-SAP antibody dezamizumab, effectively clears amyloid deposits from various organs, including the liver, spleen, and kidneys, in patients with systemic amyloidosis. [, , , ]

Q5: How does the structure of CPHPC facilitate its interaction with SAP?

A5: CPHPC is a bis(D-proline) compound that exhibits a specific binding affinity for SAP. [, , ] While the exact structural details of the interaction are complex, studies using X-ray crystallography have provided insights into the binding mode. [, ] These studies revealed that CPHPC cross-links pairs of SAP pentamers, forming decameric complexes. [, ] The preferred binding of specific CPHPC isomers to SAP has also been characterized. []

Q6: What are the implications of CPHPC's target-mediated drug disposition?

A6: A target-mediated drug disposition model has been developed for CPHPC, incorporating factors such as gender, renal function, total amyloid load, and presence of hepatic amyloid. [] This model accurately predicts the exposure-response relationship of CPHPC in both healthy individuals and patients with systemic amyloidosis. [] Consequently, it enables the prediction of individualized dosing regimens, optimizing treatment efficacy and minimizing potential side effects. []

Q7: What is the current status of CPHPC in clinical development?

A7: CPHPC has been investigated in various clinical trials for the treatment of systemic amyloidosis and Alzheimer's disease. [, , , , , ] Initial studies demonstrated its safety and tolerability, paving the way for larger trials to assess its efficacy. [, , , , ] Currently, CPHPC is being evaluated in clinical trials as a potential disease-modifying therapy for Alzheimer's disease, aiming to reduce amyloid burden and slow disease progression. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.